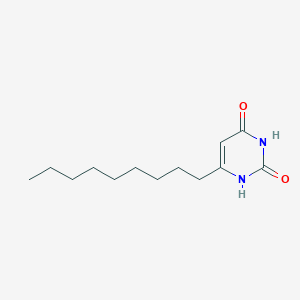
6-nonyl-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nonyl-1H-pyrimidine-2,4-dione is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a nonyl group at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-nonyl-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. One common method is the Biginelli reaction, which involves the three-component condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as hydrochloric acid or acetic acid.
Industrial Production Methods: Industrial production of pyrimidine derivatives often employs continuous flow reactors to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Nonyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed: The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Pyrimidine derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: The compound has shown promise in the development of anticancer and antiviral drugs.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The biological activity of 6-nonyl-1H-pyrimidine-2,4-dione is often attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
6-Methyl-1H-pyrimidine-2,4-dione: Known for its antiviral properties.
6-Phenyl-1H-pyrimidine-2,4-dione: Studied for its anticancer activity.
6-Ethyl-1H-pyrimidine-2,4-dione: Used in the synthesis of pharmaceuticals.
Uniqueness: 6-Nonyl-1H-pyrimidine-2,4-dione stands out due to its long nonyl chain, which can influence its lipophilicity and membrane permeability. This unique structural feature can enhance its interaction with lipid membranes and improve its bioavailability in biological systems.
Eigenschaften
CAS-Nummer |
67343-01-5 |
|---|---|
Molekularformel |
C13H22N2O2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
6-nonyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H22N2O2/c1-2-3-4-5-6-7-8-9-11-10-12(16)15-13(17)14-11/h10H,2-9H2,1H3,(H2,14,15,16,17) |
InChI-Schlüssel |
QLWPACREJPPKAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC(=O)NC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















